N,N'-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
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Overview
Description
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine is a complex organic compound that belongs to the class of chiral β-amino alcohols. These compounds are known for their significant role in asymmetric synthesis and catalysis, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine typically involves the regioselective ring opening of epoxides by chiral amines. This method is straightforward and yields high purity products. For instance, the reaction of glycidol with p-methoxyphenol in the presence of chiral amino alcohols as organocatalysts can achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric organocatalysis and regioselective ring opening of epoxides can be scaled up for industrial applications, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for synthesizing β-blockers and other pharmacologically active compounds.
Industry: Its role in producing high-value chemicals and materials, such as polymers and resins, is significant.
Mechanism of Action
The mechanism by which N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine exerts its effects involves its ability to act as a chiral catalyst. It facilitates the formation of enantiomerically pure products by stabilizing transition states and intermediates through hydrogen bonding and steric interactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the compound’s chiral centers.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-(p-cresoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
- N,N’-Bis(3-(p-phenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
- N,N’-Bis(3-(p-chlorophenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine
Uniqueness
N,N’-Bis(3-(p-methoxyphenoxy)-2-hydroxypropyl)-N,N-dimethylethylenediamine is unique due to its high enantioselectivity and efficiency as an organocatalyst. The presence of the p-methoxyphenoxy group enhances its catalytic properties, making it more effective in asymmetric synthesis compared to similar compounds.
Properties
CAS No. |
50886-73-2 |
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Molecular Formula |
C24H38Cl2N2O6 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
[2-hydroxy-3-(4-methoxyphenoxy)propyl]-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]ethyl]-dimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H37N2O6.2ClH/c1-26(2,16-20(28)18-32-24-11-7-22(30-4)8-12-24)14-13-25-15-19(27)17-31-23-9-5-21(29-3)6-10-23;;/h5-12,19-20,25,27-28H,13-18H2,1-4H3;2*1H/q+1;;/p-1 |
InChI Key |
LYNCXVGFZKKGDB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCNCC(COC1=CC=C(C=C1)OC)O)CC(COC2=CC=C(C=C2)OC)O.Cl.[Cl-] |
Origin of Product |
United States |
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